molecular formula C10H9BrO B15211635 5-Bromo-3,6-dimethyl-1-benzofuran CAS No. 33147-10-3

5-Bromo-3,6-dimethyl-1-benzofuran

Cat. No.: B15211635
CAS No.: 33147-10-3
M. Wt: 225.08 g/mol
InChI Key: POBZNMIYMRZYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,6-dimethylbenzofuran is a heterocyclic compound with the molecular formula C10H9BrO. It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 3- and 6-positions of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,6-dimethylbenzofuran can be achieved through several methods. One common approach involves the bromination of 3,6-dimethylbenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the 5-position .

Another method involves the cyclization of appropriate precursors. For example, starting from 2,5-dibromo-3,6-dimethylphenol, cyclization can be induced using a base such as sodium hydride in a suitable solvent like dimethyl sulfoxide (DMSO) to form the desired benzofuran derivative .

Industrial Production Methods

Industrial production of 5-bromo-3,6-dimethylbenzofuran may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,6-dimethylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-3,6-dimethylbenzofuran, while oxidation with potassium permanganate can produce 5-bromo-3,6-dimethylbenzofuran-2-carboxylic acid .

Mechanism of Action

The mechanism of action of 5-bromo-3,6-dimethylbenzofuran depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by occupying the active site or interacting with key residues, leading to a decrease in enzyme function .

In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a component of electronic devices. The presence of the bromine atom and methyl groups can influence the compound’s electronic distribution and reactivity .

Properties

CAS No.

33147-10-3

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

5-bromo-3,6-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9BrO/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5H,1-2H3

InChI Key

POBZNMIYMRZYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.